Home > Products > Screening Compounds P3383 > Roxatidine hydrochloride
Roxatidine hydrochloride - 97900-88-4

Roxatidine hydrochloride

Catalog Number: EVT-367368
CAS Number: 97900-88-4
Molecular Formula: C17H27ClN2O3
Molecular Weight: 342.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Roxatidine hydrochloride is a medication primarily used as an antihistamine and for the treatment of gastric acid-related disorders. It belongs to a class of drugs known as H2 receptor antagonists, which inhibit the action of histamine on the H2 receptors of the stomach lining, thereby reducing gastric acid secretion.

Source

Roxatidine hydrochloride was developed in the late 1970s and is marketed under various brand names in different countries. It is synthesized through chemical processes involving specific precursors that facilitate its pharmacological activity.

Classification

Roxatidine hydrochloride is classified as an H2 receptor antagonist. This class of drugs is commonly used to manage conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

Synthesis Analysis

Methods

The synthesis of Roxatidine hydrochloride typically involves several steps:

  1. Starting Materials: The synthesis begins with the appropriate amine and carboxylic acid derivatives.
  2. Formation of Intermediate Compounds: The initial reaction usually forms an intermediate compound through acylation or alkylation.
  3. Cyclization: This intermediate undergoes cyclization to form the core structure of Roxatidine.
  4. Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to yield Roxatidine hydrochloride.

Technical Details

The synthesis may involve specific catalysts and reaction conditions, such as temperature control and solvent selection, to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and product quality.

Molecular Structure Analysis

Structure

Roxatidine hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms, which includes:

  • Molecular Formula: C13_{13}H16_{16}ClN5_{5}
  • Molecular Weight: Approximately 285.75 g/mol

The structure features a fused ring system that is critical for its biological activity.

Data

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insight into its spatial arrangement and potential interaction sites with biological targets.

Chemical Reactions Analysis

Reactions

Roxatidine hydrochloride can undergo various chemical reactions, including:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to form its constituent parts.
  2. Degradation: Under extreme conditions (e.g., high temperatures or acidic environments), it may degrade into inactive metabolites.

Technical Details

These reactions are significant for understanding the drug's stability and shelf life, which are crucial for pharmaceutical formulations.

Mechanism of Action

Process

Roxatidine hydrochloride exerts its therapeutic effects by selectively blocking H2 receptors located in the gastric mucosa. This blockade leads to a decrease in gastric acid secretion, which helps alleviate symptoms associated with excessive stomach acid production.

Data

Clinical studies have demonstrated that Roxatidine effectively reduces gastric acid secretion by approximately 70% after administration, providing symptomatic relief for patients suffering from acid-related disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Roxatidine hydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and slightly soluble in ethanol.

Chemical Properties

  • pH Range: The pH of a Roxatidine solution can vary depending on concentration but generally falls within a neutral range.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.

Relevant analyses include thermal stability assessments and solubility studies, which are essential for formulation development.

Applications

Scientific Uses

Roxatidine hydrochloride is primarily used in clinical settings for:

  • Treatment of Peptic Ulcers: It aids in healing ulcers by reducing gastric acidity.
  • Management of Gastroesophageal Reflux Disease: By lowering stomach acid production, it helps control symptoms associated with GERD.
  • Prevention of Stress Ulcers: In hospitalized patients at risk of developing stress-related mucosal disease, it serves as a preventative measure.
Synthesis and Development of Roxatidine Hydrochloride

Historical Synthesis Pathways and Key Intermediate Derivatives

The synthesis of roxatidine acetate hydrochloride (chemical name: 2-acetoxy-N-[3-[m-(1-piperidinylmethyl) phenoxy] propyl] acetamide hydrochloride) has evolved through multiple patented methodologies since its initial development. Early routes utilized m-hydroxybenzaldehyde as the foundational precursor, undergoing reductive amination with piperidine to yield 3-(1-piperidinylmethyl)phenol (Intermediate A). This critical step employed sodium borohydride (NaBH₄) in methanol or ethanol solvents, often catalyzed by magnesium chloride (MgCl₂) at 20–65°C, achieving near-quantitative yields but requiring precise temperature control to minimize by-products [4] [9].

Subsequent etherification involved coupling Intermediate A with N-(3-bromopropyl)phthalimide via Williamson ether synthesis, producing N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}phthalimide (Intermediate B). Alternative industrial routes replaced phthalimide with direct alkylation using 3-chloropropylamine hydrochloride, though this required harsh conditions (90–95°C in DMF) and generated impurities challenging to purge [9]. Deprotection of Intermediate B via hydrazinolysis released the primary amine 3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine (Intermediate C), a key pharmacophore carrier. Early methods suffered from low yields (50–60%) due to the amine’s thermal instability during distillation [4] [5].

Table 1: Key Intermediates in Roxatidine Hydrochloride Synthesis

IntermediateChemical NameRole in SynthesisYield Range
A3-(1-Piperidinylmethyl)phenolCore aromatic building block90-95%
BN-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}phthalimideEther-linked precursor75-85%
C3-[3-(Piperidin-1-ylmethyl)phenoxy]propan-1-amineAmine for acylation65-75%

Final steps involved amidation of Intermediate C with chloroacetyl chloride to form 2-chloro-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide, followed by esterification with acetic anhydride to yield roxatidine acetate. Acetylation in mixed ethanol/isopropyl ether solvents facilitated hydrochloride salt precipitation. Historical pathways faced challenges in intermediate purification, with total yields rarely exceeding 40% due to cumulative losses [5] [9].

Catalytic and Reaction Optimization in Academic Laboratories

Academic research has refined roxatidine synthesis through catalyst innovation and reaction engineering. The reductive amination of m-hydroxybenzaldehyde was optimized using borane-dimethyl sulfide complex (BH₃·SMe₂) in tetrahydrofuran (THF), achieving 98% conversion at 0°C within 2 hours. This method eliminated exothermic hazards associated with NaBH₄ and suppressed dialkylation by-products [9].

Etherification catalysis advanced significantly with phase-transfer catalysts (PTCs). Tetrabutylammonium iodide (TBAI, 0.02–0.1 eq.) in acetone enabled 85–90% yield of Intermediate B at 65°C—15°C lower than prior methods—by enhancing nucleophilicity of the phenoxide anion. Kinetic studies confirmed a 3-fold rate increase versus uncatalyzed reactions [4]. For amine deprotection, microwave-assisted hydrazinolysis reduced reaction times from 8 hours to 45 minutes while maintaining yields >80% by minimizing thermal decomposition [9].

Amidation bottlenecks were addressed via Schotten-Baumann conditions: slow addition of chloroacetyl chloride into vigorously stirred mixtures of Intermediate C and aqueous sodium hydroxide (NaOH) at 0–5°C. This suppressed N,N-dialkylation and hydrolytic side products, improving isolated yields to 92%. Solvent screening identified dichloromethane as optimal for its low nucleophilicity, facilitating easy acid-base workup [5] [9].

Table 2: Optimized Catalytic Systems for Key Steps

Reaction StepCatalyst/SolventConditionsYield Improvement
Reductive AminationBH₃·SMe₂/THF0°C, 2 h98% vs. 90% (NaBH₄)
EtherificationTBAI/Acetone65°C, 12 h90% vs. 75% (uncatalyzed)
HydrazinolysisNone/EthanolMicrowave, 45 min85% vs. 65% (reflux)

Industrial-Scale Synthesis Methodologies and Process Validation

Industrial production (e.g., CN103058958A, CN1986535A) prioritizes cost efficiency, safety, and regulatory compliance. A validated pathway employs one-pot reductive amination-etherification: m-hydroxybenzaldehyde, piperidine, and NaBH₄ react in methanol, followed by direct addition of 3-chloropropylamine hydrochloride and NaOH without intermediate isolation. This telescoped process achieves 75% overall yield to Intermediate C, reducing solvent use by 40% versus stepwise routes [4] [9].

Purification is critical at scale. Crystallization of the final hydrochloride salt from ethanol/isopropyl ether (1:2 w/w) delivers >99.5% purity by removing unreacted acetamide esters. Process analytical technology (PAT) tools like in-line FTIR monitor acetyl group incorporation during esterification, ensuring reaction completion within 5–7 hours at 25°C [5] [10]. Quality control specifications include:

  • Residual solvents: <500 ppm (ICH Q3C)
  • Heavy metals: <10 ppm (USP <231>)
  • Related substances: <0.1% (HPLC)

Process validation involves three consecutive batches demonstrating:

  • Intermediate stability: Intermediate C remains >98% pure after 6 months at –20°C
  • Reproducibility: 99.4–99.8% purity in the final product
  • Yield consistency: 68 ± 2% from m-hydroxybenzaldehyde [9] [10]

Table 3: Industrial Process Parameters and Outcomes

ParameterLaboratory ScalePilot Scale (100 L)Commercial Scale (1000 L)
Overall Yield40-45%65-68%67-70%
Purity (Final)98.5%99.5%99.7%
Batch Cycle Time72 h48 h52 h
Key Impurity<0.5% (Deacetylated)<0.1%<0.05%

Structural Modifications for Enhanced Bioactivity

Roxatidine’s core structure permits targeted modifications to amplify its H₂-receptor antagonism (IC₅₀: 3.2 µM) and anti-inflammatory bioactivity. Academic studies reveal:

  • Piperidine ring expansion to homopiperidine reduces gastric acid suppression by 60% but enhances NF-κB inhibition (85% vs. 70% for roxatidine at 100 µM) in mast cells, suggesting decoupled anti-ulcer/anti-inflammatory effects [1] [7].
  • Acetamide replacement with propionamide boosts lipophilicity (LogP +0.4), improving HaCaT keratinocyte barrier protein (filaggrin) expression by 2.3-fold versus unmodified roxatidine in atopic dermatitis models [3].
  • Ester-to-amide conversion yields hydrolytically stable analogs that retain 90% p38 MAPK inhibitory activity while extending plasma half-life from 5 hours to >8 hours [1] [7].

Mechanistic studies show unmodified roxatidine downregulates caspase-1 activation (key for IL-1β maturation) and suppresses MKK3/6-p38 MAPK phosphorylation in human mast cells. Its aryl hydrocarbon receptor (AhR) agonism upregulates skin barrier proteins like filaggrin, validating dual-pathway targeting for inflammatory skin diseases [1] [3].

Table 4: Bioactivity of Roxatidine Structural Analogs

Modification SiteStructural ChangePrimary Bioactivity ChangeMechanistic Basis
Piperidine ringHomopiperidine substitution↓ H₂ antagonism; ↑ NF-κB inhibitionEnhanced IκBα stabilization
Acetamide groupPropionamide replacement↑ Filaggrin expression (2.3-fold)AhR/SIRT1 pathway activation
Acetoxy groupAmide substitution↑ Plasma half-life (8 h)Reduced esterase hydrolysis

These modifications underscore roxatidine’s potential as a scaffold for multi-target therapeutics beyond gastric acid suppression, particularly in allergic and dermatological diseases [1] [3] [7].

Properties

CAS Number

97900-88-4

Product Name

Roxatidine hydrochloride

IUPAC Name

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;hydrochloride

Molecular Formula

C17H27ClN2O3

Molecular Weight

342.9 g/mol

InChI

InChI=1S/C17H26N2O3.ClH/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);1H

InChI Key

DPCZALPCMCPHAK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.Cl

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.